molecular formula C23H27N2O3+ B11206009 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11206009
M. Wt: 379.5 g/mol
InChI Key: SDPARQPRPPKYTD-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a benzodioxin ring, a dimethylphenyl group, and a hexahydroimidazopyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Construction of the Hexahydroimidazopyridinium Core: This can be synthesized through a series of condensation reactions involving amines and aldehydes, followed by cyclization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the imidazopyridinium core, potentially converting it to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical research.

    Receptor Binding: Potential use in studying receptor-ligand interactions in cellular signaling pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: Compounds with similar core structures but different substituents.

    Benzodioxins: Compounds containing the benzodioxin ring but lacking the imidazopyridinium core.

Uniqueness

The uniqueness of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its combined structural features, which confer specific biological activities and chemical reactivity not observed in other similar compounds.

Properties

Molecular Formula

C23H27N2O3+

Molecular Weight

379.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C23H27N2O3/c1-16-6-7-17(2)19(13-16)24-15-23(26,25-10-4-3-5-22(24)25)18-8-9-20-21(14-18)28-12-11-27-20/h6-9,13-14,26H,3-5,10-12,15H2,1-2H3/q+1

InChI Key

SDPARQPRPPKYTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O

Origin of Product

United States

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